3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid
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Overview
Description
3-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyano group, a fluorobenzyl ether, and a propenoyl amide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be utilized in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2E)-2-Cyano-3-{3-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl]amino}benzoic acid
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 3-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID stands out due to its fluorobenzyl ether group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C24H17FN2O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17FN2O4/c25-20-8-4-17(5-9-20)15-31-22-10-6-16(7-11-22)12-19(14-26)23(28)27-21-3-1-2-18(13-21)24(29)30/h1-13H,15H2,(H,27,28)(H,29,30)/b19-12+ |
InChI Key |
YOQISUXQHUFCLO-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C#N)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C#N)C(=O)O |
Origin of Product |
United States |
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